molecular formula C5H3N3O B1590420 3-Hydroxypyrazine-2-carbonitrile CAS No. 81411-78-1

3-Hydroxypyrazine-2-carbonitrile

Cat. No.: B1590420
CAS No.: 81411-78-1
M. Wt: 121.1 g/mol
InChI Key: RDCUCJMNMLUNLB-UHFFFAOYSA-N
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Description

3-Hydroxypyrazine-2-carbonitrile ( 356783-31-8) is a pyrazine derivative with the molecular formula C5H2FN3O and a molecular weight of 139.09 g/mol. This compound serves as a critical building block and intermediate in organic and medicinal chemistry research, particularly in the development of antiviral pharmaceuticals. Its primary research application is as a key intermediate in the multi-step synthesis of Favipiravir (T-705), a broad-spectrum antiviral drug approved for influenza and investigated for the treatment of other RNA viruses like SARS-CoV-2 . In the synthetic pathway, this compound is a precursor that undergoes further reactions, such as nitrile hydrolysis, to form the active pharmaceutical ingredient . It is also identified and monitored as a process-related impurity (Impurity II) in Favipiravir active pharmaceutical ingredient (API) and finished drug products, making it essential for analytical method development and impurity profiling studies to ensure drug quality and safety . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-oxo-1H-pyrazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-3-4-5(9)8-2-1-7-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCUCJMNMLUNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512809
Record name 3-Oxo-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81411-78-1
Record name 3-Oxo-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Representative Preparation Methodologies

Multi-step Synthesis via Halogenated Intermediates

One of the well-documented routes starts from 3-aminopyrazine-2-carboxylic acid and proceeds through halogenation, nitrile formation, and hydroxylation steps. This method involves:

This approach has been optimized for better yields and purity by modifying chlorination-dehydration steps and combining some reactions into one-pot procedures to improve efficiency.

Direct Cyclization Using 2-Aminomalonamide and Glyoxal

Another practical approach involves the condensation of 2-aminomalonamide with glyoxal under alkaline conditions:

  • Sodium hydroxide aqueous solution is cooled to -10°C
  • 2-Aminomalonamide is suspended in this solution
  • Dropwise addition of 40% glyoxal aqueous solution over 40 minutes
  • Stirring at low temperature followed by warming to room temperature to complete the reaction
  • pH adjustment to precipitate the product
  • Filtration and washing yield this compound with high yield (~91.2%)

This method is notable for its operational simplicity and relatively high yield.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Esterification 3-Aminopyrazine-2-carboxylic acid, Fischer esterification Not specified Not specified Not specified Prepares ester intermediate
Bromination NBS, solvent Not specified Not specified Not specified Bromination at position 6
Diazotization Hydrolysis Sodium nitrite, HCl, cuprous chloride 0 1-6 h ~79.6-97 Introduces hydroxyl group
Chlorination and Dehydration POCl3, modified procedure Not specified Not specified Improved yields Forms 3,6-dichloropyrazine-2-carbonitrile
Fluorination KF, tetrabutylammonium bromide, DMF 80-85 Not specified Not specified Converts chlorides to fluorides
Hydrolysis and Hydroxylation Concentrated HCl, aqueous NaHCO3 Not specified Not specified Not specified Final conversion to this compound
Cyclization (Alternative) 2-Aminomalonamide, glyoxal, NaOH aqueous solution -10 to 22 ~4.67 h 91.2 Direct cyclization to product

Research Findings and Optimization Insights

  • The multi-step halogenation and fluorination route allows for precise substitution patterns on the pyrazine ring, which is crucial for downstream applications in drug synthesis (e.g., favipiravir intermediates).
  • Optimization of chlorination and dehydration steps using phosphorus oxychloride (POCl3) has significantly improved yields and purity of key intermediates.
  • One-pot procedures combining fluorination, nitrile hydrolysis, and hydroxylation have been developed to streamline the synthesis and reduce intermediate isolations, increasing overall efficiency.
  • The direct cyclization method using 2-aminomalonamide and glyoxal under alkaline conditions is an economical and practical approach, yielding high purity product without requiring complex reagents or conditions.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Multi-step Halogenation Route 3-Aminopyrazine-2-carboxylic acid Esterification, bromination, diazotization, chlorination, fluorination, hydrolysis High control over substitution; suitable for complex derivatives Multi-step, requires careful control of conditions
Direct Cyclization 2-Aminomalonamide, glyoxal Condensation under alkaline conditions Simple, high yield, cost-effective Limited substitution flexibility

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

3-Hydroxypyrazine-2-carbonitrile and its derivatives exhibit a range of biological activities, making them valuable in pharmaceutical research.

Antiviral Properties

Research indicates that derivatives of this compound show antiviral activity against several RNA viruses. Notably, compounds derived from this structure have been tested against Zika virus, influenza virus, and other significant pathogens. For instance, 3-Hydroxypyrazine-2-carboxamide has demonstrated efficacy against viruses such as West Nile and yellow fever viruses .

Antioxidant and Antimicrobial Activity

Recent studies have highlighted the antioxidant properties of 3-hydroxypyrazine derivatives. In particular, synthesized derivatives of 2,3-dihydro-1H-pyrazole-4-carbonitrile exhibited significant antioxidant activity with IC50 values ranging from 12.21 to 12.88 μg/mL . Furthermore, these compounds also showed promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values varying widely depending on the specific derivative tested .

Synthesis Pathways

The synthesis of this compound is pivotal for its application in drug development. Several synthetic routes have been established to produce this compound efficiently.

Favipiravir Synthesis

One notable application of this compound is as an intermediate in the synthesis of favipiravir, an antiviral medication used during the COVID-19 pandemic. The synthesis involves several steps starting from 3-aminopyrazine-2-carboxylic acid, leading to the formation of key intermediates such as 3,6-dichloropyrazine-2-carbonitrile . This route emphasizes the compound's importance in developing antiviral therapies.

Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of eco-friendly methods for synthesizing derivatives of this compound using deep eutectic solvents. These methods not only enhance yield but also reduce environmental impact .

Industrial Applications

Beyond pharmaceuticals, this compound has potential applications in materials science and agricultural chemistry.

Material Science

The compound's unique chemical structure allows for its use in developing new materials with specific properties, such as enhanced durability or resistance to environmental factors. Research into its polymerization processes could lead to innovative applications in coatings and composites.

Agricultural Chemistry

Compounds derived from this compound may also serve as agrochemicals, providing protective effects against plant pathogens or enhancing crop yields through their biological activity.

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyApplicationFindings
Antiviral ActivityDemonstrated effectiveness against multiple RNA viruses including Zika and influenza.
Antioxidant PropertiesSynthesized derivatives showed significant antioxidant activity with low IC50 values.
Favipiravir SynthesisDeveloped an economical synthesis route for favipiravir using intermediates derived from this compound.

Mechanism of Action

The mechanism of action of 3-Hydroxypyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, it may inhibit viral RNA polymerase, thereby preventing viral replication. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity to the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxypyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and nitrile groups makes it a versatile compound for various applications .

Biological Activity

3-Hydroxypyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C5H4N2OC_5H_4N_2O, and it features a hydroxyl group at the third position and a carbonitrile group at the second position. This structural configuration contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), an antiviral agent. Favipiravir acts as a broad-spectrum RNA polymerase inhibitor, effectively targeting RNA viruses such as influenza and coronaviruses. The mechanism involves:

  • Inhibition of RNA-dependent RNA polymerase (RdRp) : Favipiravir is metabolized into its active form, which competes with natural nucleotides for incorporation into viral RNA, leading to errors in replication and ultimately viral inhibition .
  • Reduction of Viral Load : Studies have demonstrated that favipiravir significantly decreases the viral load in infected hosts, which aids in recovery from infections like COVID-19 .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : As a precursor to favipiravir, it has shown efficacy against various RNA viruses, including influenza and SARS-CoV-2. Clinical trials have reported improved recovery rates in patients treated with favipiravir compared to control groups .
  • Antibacterial Properties : Some derivatives of 3-hydroxypyrazine compounds have demonstrated antibacterial effects, indicating potential applications in treating bacterial infections .
  • Anti-tumor Activity : Preliminary studies suggest that certain analogs may possess anti-cancer properties, warranting further investigation into their mechanisms and efficacy .

Case Studies

  • Favipiravir for Influenza Treatment :
    • In a clinical trial involving patients with moderate to severe influenza, favipiravir was administered at doses of 1,600 mg twice daily on the first day, followed by 600 mg twice daily. Results indicated a significant rate of clinical recovery compared to standard treatments .
  • Efficacy Against COVID-19 :
    • A multicenter study assessed favipiravir's effectiveness in treating COVID-19 pneumonia. Patients receiving favipiravir exhibited higher recovery rates than those treated with alternative antiviral medications. The drug was noted for its rapid action in alleviating symptoms like fever and cough .

Research Findings

Study FocusFindingsReference
Antiviral MechanismFavipiravir inhibits RdRp, reducing viral replication
Clinical EfficacyFavipiravir improved recovery rates in COVID-19 patients
Antibacterial ActivityCertain derivatives show promise against bacterial infections
Anti-tumor PotentialPreliminary evidence suggests anti-cancer effects

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxypyrazine-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazine precursors. For example, nitrile group introduction via nucleophilic substitution or cyclization under controlled conditions. Key parameters:
  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .
  • Catalysts : K2_2CO3_3 or NaH improves substitution efficiency .
  • Temperature : 60–80°C optimizes reaction rates while minimizing side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
    Table 1 : Yield optimization for nitrile introduction:
CatalystSolventTemp (°C)Yield (%)
K2_2CO3_3DMF8078
NaHAcetonitrile6065

Q. How is this compound characterized, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the pyrazine ring (e.g., hydroxyl at δ 10.2 ppm, nitrile at δ 120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 136.027) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) monitor purity (>98%) .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar solvents (e.g., DMSO: 25 mg/mL) but poorly in water (<1 mg/mL) .
  • Stability : Degrades under strong acidic/basic conditions; store at -20°C in inert atmosphere .
  • Melting Point : ~145–148°C (varies with crystallinity) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., kinase enzymes). The hydroxyl and nitrile groups show hydrogen bonding with ATP-binding pockets .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Electron-withdrawing groups (e.g., -Cl) improve kinase affinity .
    Table 2 : Docking scores for derivatives:
DerivativeTarget ProteinBinding Energy (kcal/mol)
3-Hydroxy-6-ClEGFR Kinase-9.2
3-Hydroxy-6-NO2_2VEGFR-2-8.7

Q. What strategies resolve contradictions in reported synthetic yields or biological activities?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to isolate critical factors (e.g., solvent polarity, catalyst loading). For nitration, optimal HNO3_3 concentration and time (e.g., 12 hr at 0°C) maximize regioselectivity .
  • Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA) to identify outliers. Contradictions in kinase inhibition IC50_{50} values may stem from assay variability (e.g., ATP concentration differences) .

Q. How does the hydroxyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Mechanistic Studies : The hydroxyl group activates the pyrazine ring via resonance, directing electrophiles to the C-5 position. Kinetic studies (UV-Vis monitoring) show second-order kinetics for SNAr reactions .
  • By-Product Analysis : LC-MS identifies dimerization products (e.g., bipyrazines) under high-temperature conditions (>100°C). Mitigate via low-temperature stepwise addition .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Continuous Flow Systems : Improve reproducibility by controlling residence time and mixing efficiency. For chiral derivatives, immobilized chiral catalysts (e.g., L-proline) achieve >90% ee .
  • Crystallization Optimization : Use anti-solvent (e.g., hexane) dropwise addition to enhance crystal uniformity. XRPD confirms polymorph stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxypyrazine-2-carbonitrile
Reactant of Route 2
3-Hydroxypyrazine-2-carbonitrile

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